molecular formula C18H30N2O4 B5682687 1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-2-azepanone

1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-2-azepanone

Cat. No. B5682687
M. Wt: 338.4 g/mol
InChI Key: VROOYOPUHCUOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-2-azepanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HONU and has been shown to have various biochemical and physiological effects on the body.

Mechanism of Action

HONU works by inhibiting the activity of various enzymes and proteins in the body, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and matrix metalloproteinase-9 (MMP-9). By inhibiting these enzymes and proteins, HONU can reduce inflammation, prevent tumor growth, and protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
HONU has been shown to have various biochemical and physiological effects on the body. It can reduce inflammation by inhibiting the activity of COX-2, which is an enzyme that plays a key role in the inflammatory response. HONU can also prevent tumor growth by inhibiting the activity of MMP-9, which is a protein that is involved in the development of cancer. Additionally, HONU has been shown to protect against neurodegenerative diseases by inhibiting the activity of NF-κB, which is a protein that is involved in the inflammatory response in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using HONU in lab experiments is that it has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using HONU in lab experiments is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for experiments.

Future Directions

There are several future directions for the study of HONU. One potential direction is to investigate its potential use in treating other types of cancer, such as breast cancer and lung cancer. Another direction is to study its potential use in treating other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to understand the mechanism of action of HONU and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, HONU is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties, as well as potential use in treating neurodegenerative diseases. While there are advantages and limitations to using HONU in lab experiments, there are several future directions for its study that could have significant implications for human health.

Synthesis Methods

The synthesis of HONU involves several steps, including the reaction between 5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-ene and 3-oxopropylamine, followed by the reaction with 2-azepanone. This process results in the formation of HONU, which is a white crystalline solid.

Scientific Research Applications

HONU has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. HONU has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-3-oxopropyl]azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4/c21-15-5-4-14-24-18(15)8-12-20(13-9-18)17(23)7-11-19-10-3-1-2-6-16(19)22/h15,21H,1-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROOYOPUHCUOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCC(=O)N2CCC3(CC2)C(CCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(5-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-2-azepanone

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